N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-6-2-5-13(11-14)21-18(23)17(22)20-12-19(24,15-7-3-9-26-15)16-8-4-10-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVQHWWXUYEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common route includes the reaction of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid with oxalyl chloride to form an intermediate, which is then reacted with 3-(methylthio)aniline to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H18N2O5S2
- Molecular Weight : 430.5 g/mol
- IUPAC Name : N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
The structure features thiophene rings which contribute to its electronic properties, making it suitable for applications in organic electronics and photonics.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar thiophene derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapeutics .
Antimicrobial Properties
The compound's structure allows it to interact with biological membranes effectively, which can lead to antimicrobial activity. Research has shown that compounds with similar thiophene moieties exhibit broad-spectrum antimicrobial effects against bacteria and fungi .
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic (OPV) cells. The incorporation of thiophene units enhances charge transport properties, which is crucial for improving the efficiency of solar cells .
Conductive Polymers
This compound can be polymerized to form conductive polymers that are used in flexible electronics. The electrical conductivity and stability of these polymers make them suitable for applications in sensors and flexible electronic devices .
Study on Anticancer Activity
In a controlled laboratory setting, this compound was tested against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, with an IC50 value indicating effective potency compared to standard chemotherapy agents .
Evaluation for Antimicrobial Efficacy
A recent evaluation involved testing the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a new antimicrobial agent .
Data Tables
| Application Area | Specific Use | Findings/Comments |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Effective against MCF-7 cell line |
| Antimicrobial | Active against S. aureus and E. coli | |
| Materials Science | Organic Photovoltaics | Enhances charge transport in OPV cells |
| Conductive Polymers | Suitable for flexible electronics |
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethanediamide Derivatives
| Compound Name (Identifier) | Molecular Weight | Key Functional Groups | Structural Differences vs. Target Compound |
|---|---|---|---|
| N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide (XOVQOR) | 136.614 | Hexylamino, oxoacetyl, methylphenyl | Replaces thiophene with hexylamino and methylphenyl; lacks sulfur in the aryl group |
| Hexyl N-((2-(octanoylamino)phenyl)(oxo)acetyl)glycinate (WIGHEB) | 137.072 | Octanoylamino, glycinate | Aliphatic ester chain replaces thiophene; no methylsulfanyl group |
| N-[2-(1H-benzimidazol-2-yl)phenyl]-2-oxo-2-phenylacetamide (FEKYIG) | 137.365 | Benzimidazole, phenylacetamide | Heterocyclic benzimidazole replaces thiophene; acetamide instead of ethanediamide |
Key Findings :
- Thiophene substituents in the target compound enhance π-stacking and electronic delocalization compared to aliphatic chains (e.g., hexylamino in XOVQOR) .
- The methylsulfanyl group in the target compound may improve lipid solubility relative to purely aromatic analogs like FEKYIG .
Thiophene-Containing Sulfonamides and Carboxamides
lists compounds with thiophene sulfonamide/carboxamide motifs, such as:
- N-{2-[bis(2-thienylmethyl)sulfamoyl]ethyl}-N-(2-thienylmethyl)thiophene-2-sulfonamide
- N-{2-[bis(2-thienylmethyl)sulfamoyl]ethyl}thiophene-2-carboxamide
Research Implications :
- Sulfonamide/carboxamide groups in compounds may confer stronger hydrogen-bonding capacity than the ethanediamide core .
Sulfur-Containing Functional Groups
Methylsulfanyl vs. Other Sulfur Motifs:
Comparison Insights :
- The target’s methylsulfanyl group balances hydrophobicity and stability better than thiols () or sulfonates () .
Biological Activity
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₂H₁₅N₂O₃S₃
- Molecular Weight : 317.5 g/mol
- CAS Number : 2097872-12-1
This compound features a unique structure comprising an ethanediamide core with two thiophene rings and a hydroxyethyl group, which contribute to its diverse pharmacological properties.
The biological activity of this compound is attributed to its interactions with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The thiophene moieties may inhibit specific enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways and cellular responses.
- Enhanced Solubility : The hydroxyethyl group improves the compound's solubility and bioavailability, facilitating its interaction with target cells.
In Vitro Studies
Recent studies have demonstrated the anticancer potential of thiophene derivatives, including our compound of interest. For instance, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 1c | A549 | Low micromolar range | mPGES-1 inhibition |
| 2c | MCF7 | 9.39 | Apoptosis induction |
The compound 2c was particularly noted for inducing cell cycle arrest in the G0/G1 phase and increasing subG0/G1 fractions, indicating apoptosis or necrosis effects .
Case Studies
A notable study investigated the effects of thiophene derivatives on inflammatory pathways. The inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), a key enzyme in prostaglandin synthesis, was highlighted as a strategic target for reducing inflammation-related disorders . This suggests that this compound could have therapeutic applications in conditions characterized by excessive inflammation.
Applications in Medicinal Chemistry
The compound has potential applications in:
- Anticancer Therapy : Due to its cytotoxic properties against cancer cell lines.
- Anti-inflammatory Treatments : By targeting mPGES-1 to modulate prostaglandin synthesis.
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of thiophene (δ 6.8–7.5 ppm), methylsulfanyl (δ 2.5 ppm), and amide protons (δ 8.2–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₂₀N₂O₂S₃) and detects fragmentation patterns.
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxy O-H bands (~3400 cm⁻¹) .
How can researchers address challenges in resolving complex NMR spectra due to overlapping signals?
Q. Advanced Spectral Analysis
- 2D NMR Techniques : COSY and HSQC experiments resolve overlapping proton and carbon signals, particularly in the thiophene and aromatic regions.
- Dynamic NMR : Variable-temperature studies distinguish conformational isomers or rotamers .
What methodologies are used to assess the biological activity of this compound?
Q. Basic Bioactivity Screening
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .
How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
Q. Advanced Data Reconciliation
- Assay Standardization : Control variables like buffer pH, ionic strength, and temperature.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR vs. ITC).
- Molecular Dynamics (MD) Simulations : Predict binding modes under different experimental conditions .
What computational tools are effective for studying the compound’s mechanism of action?
Q. Advanced Mechanistic Modeling
- Docking Software (AutoDock, Schrödinger) : Predict binding poses in enzyme active sites.
- MD Simulations (GROMACS, AMBER) : Analyze stability of ligand-receptor complexes over time.
- QSAR Models : Corolate substituent effects (e.g., methylsulfanyl vs. methoxy) with activity .
How do structural modifications (e.g., substituting thiophene with furan) impact solubility and bioactivity?
Q. Structure-Activity Relationship (SAR) Analysis
- Solubility : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability.
- Bioactivity : Thiophene-to-furan substitution alters π-stacking interactions, potentially reducing affinity for aromatic-rich binding pockets.
- Experimental Validation : Compare logP values (HPLC) and cellular uptake (fluorescence tagging) .
What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Q. Advanced Purification Techniques
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation.
- Countercurrent Chromatography (CCC) : Effective for separating closely related analogs with minimal solvent waste .
How can researchers design analogs to enhance metabolic stability without compromising activity?
Q. Advanced Medicinal Chemistry Strategies
- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methylsulfanyl with trifluoromethyl).
- Pro-drug Design : Mask hydroxy groups as esters or carbamates to improve pharmacokinetics.
- In Vitro Microsomal Assays : Assess stability in liver microsomes to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
